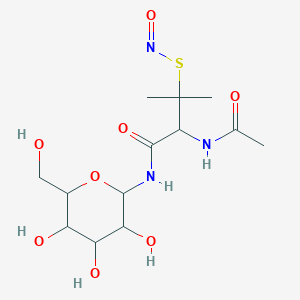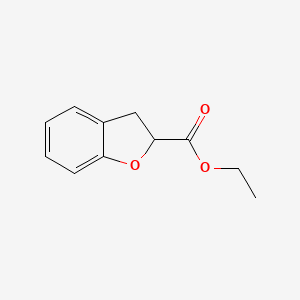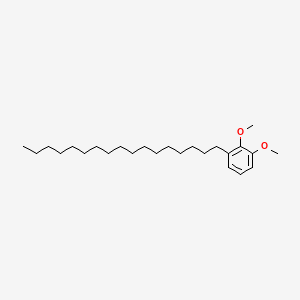
Glyco-snap-1
説明
Glyco-SNAP-1 is a water-soluble nitric oxide (NO) donor . It is more stable than SNAP in aqueous solution with or without EDTA, and is relatively stable at high pH (pH 8-9) . The SNAP moiety acts as an NO group donor and the sugar fragment provides hydrophilicity and specificity .
Molecular Structure Analysis
The empirical formula of this compound is C13H23N3O8S . Its molecular weight is 381.40 . Unfortunately, the specific molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
This compound is water-soluble . It is more stable than SNAP in aqueous solution with or without EDTA, and is relatively stable at high pH (pH 8-9) . The empirical formula is C13H23N3O8S and the molecular weight is 381.40 .科学的研究の応用
Nitric Oxide Donor Properties
Glyco-S-nitrosothiols, known as sugar-SNAP, represent a novel type of nitric oxide (NO) donor. These compounds, including Glyco-snap-1, are valuable tools in research, especially due to their ability to release NO. This property is significant in the study of biological functions of nitric oxide and potential pharmaceutical applications in diseases like hypertension, atherosclerosis, and congestive heart failure, where NO levels are suboptimal. This compound, with its sugar fragment, provides both hydrophilicity and specificity due to carbohydrate-protein recognition processes, enhancing its pharmacokinetic properties and specificities (Hou, Wang, Ramirez, & Wang, 1999).
Cancer Research
In the field of cancer research, this compound has shown potential in influencing the proliferation of breast cancer cells. Studies have demonstrated that this compound significantly inhibits the proliferation process in breast cancer cell lines, suggesting its potential as an alternative therapeutic strategy in breast cancer treatment (Laudański, Dzięcioł, Anchim, & Wołczyński, 2001).
Advancements in Glycobiology
Glycobiology, the study of carbohydrates in biological systems, has seen significant contributions from the development of compounds like this compound. Research in glycobiology requires sophisticated algorithmic approaches and models. This compound, with its complex carbohydrate structures, plays a role in this advancing field, contributing to our understanding of carbohydrate-protein interactions and the development of new diagnostic and therapeutic interventions in diseases (Aoki-Kinoshita, 2008).
Glyco-Diversification of Drugs
This compound is also part of the broader concept of glyco-diversification or randomization of drugs, where the glycosylation of core drug scaffolds is explored to create diverse analogs. This approach, where the sole diversity element is a carbohydrate, has implications for modifying drug properties and creating glycorandomized libraries using both wild-type and engineered enzymes (Gantt, Peltier-Pain, & Thorson, 2011).
Cytotoxicity Studies
In vitro cytotoxicity studies of glyco-S-nitrosothiols, including this compound, have shown these compounds to be more cytotoxic than other NO donors. This property is particularly relevant in studies involving human carcinoma cell lines, providing insights into the potential therapeutic applications of this compound and related compounds (Babich & Zuckerbraun, 2001).
特性
IUPAC Name |
2-acetamido-3-methyl-3-nitrososulfanyl-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O8S/c1-5(18)14-10(13(2,3)25-16-23)11(22)15-12-9(21)8(20)7(19)6(4-17)24-12/h6-10,12,17,19-21H,4H2,1-3H3,(H,14,18)(H,15,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMMQEFPNFRVFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)NC1C(C(C(C(O1)CO)O)O)O)C(C)(C)SN=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399539 | |
| Record name | glyco-snap-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
188849-81-2 | |
| Record name | glyco-snap-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[[2-(4-chlorophenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]benzenesulfonamide](/img/structure/B1225676.png)



![N-[3-[(2,4-dimethylphenyl)sulfamoyl]-4-methylphenyl]-3-oxo-4H-1,4-benzothiazine-6-carboxamide](/img/structure/B1225687.png)



![(2S)-2,6-diamino-N-[3-[6-(1,3-benzothiazol-2-ylcarbamoylamino)-3-pyridyl]phenyl]hexanamide](/img/structure/B1225695.png)


![[(3R,4R,5R,11S,13R,16R,17R,18R)-4,13,18-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B1225698.png)

